L-Dithiothreitol
Overview
Description
Mechanism of Action
Target of Action
2,3-Dihydroxy-1,4-dithiobutane, also known as 1,4-Dithiothreitol (DTT), is a reagent commonly used in biochemical studies . It interacts with a variety of targets, including Thymidylate synthase, Triosephosphate isomerase, Maleylacetoacetate isomerase, and 3-hydroxy-3-methylglutaryl-coenzyme A reductase . These targets play crucial roles in various biochemical pathways.
Mode of Action
DTT acts as a protective agent to prevent the oxidation of SH (thiol) groups and for reducing disulphides to dithiols . This means it can break disulfide bonds within and between proteins, which can change the structure and function of the proteins.
Biochemical Pathways
The action of DTT affects various biochemical pathways. For instance, it can influence the pathway of Thymidylate synthase, an enzyme that plays a key role in DNA synthesis . It can also affect the pathway of Triosephosphate isomerase, an enzyme involved in glycolysis .
Pharmacokinetics
Given its molecular weight of 154251 Da , it is likely to have good bioavailability.
Biochemical Analysis
Biochemical Properties
2,3-Dihydroxy-1,4-dithiobutane interacts with several enzymes and proteins. For instance, it has been found to interact with Thymidylate synthase, Triosephosphate isomerase, Maleylacetoacetate isomerase, and 3-hydroxy-3-methylglutaryl-coenzyme A reductase among others . The nature of these interactions primarily involves the prevention of oxidation of SH groups and the reduction of disulphides to dithiols .
Cellular Effects
The effects of 2,3-Dihydroxy-1,4-dithiobutane on cells are largely related to its role as a protective agent against the oxidation of SH groups . It has been found to protect microbes and mammalian cells against the damaging effects of ionizing radiation .
Molecular Mechanism
At the molecular level, 2,3-Dihydroxy-1,4-dithiobutane exerts its effects through its interactions with various biomolecules. It prevents the oxidation of SH groups and reduces disulphides to dithiols . This can influence various cellular processes, including enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
Over time, 2,3-Dihydroxy-1,4-dithiobutane continues to exert its protective effects against the oxidation of SH groups
Metabolic Pathways
2,3-Dihydroxy-1,4-dithiobutane is involved in various metabolic pathways due to its interactions with numerous enzymes and proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Dithiothreitol can be synthesized through the reduction of 2,3-dihydroxy-1,4-dithiane using lithium aluminum hydride (LiAlH4) as a reducing agent. The reaction is typically carried out in anhydrous ether under an inert atmosphere .
Industrial Production Methods
Industrial production of 2,3-dihydroxy-1,4-dithiobutane involves the catalytic hydrogenation of 2,3-dihydroxy-1,4-dithiane. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
L-Dithiothreitol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It reduces disulfides to dithiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides are formed.
Reduction: Dithiols are produced.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-Dithiothreitol has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in various chemical reactions.
Biology: It protects thiol groups in proteins from oxidation.
Medicine: It is used in the study of redox biology and oxidative stress.
Industry: It is employed in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanedithiol: Similar reducing properties but with a different molecular structure.
2-Mercaptoethanol: Another reducing agent commonly used in biochemistry.
Dithiothreitol (DTT): Often used interchangeably with 2,3-dihydroxy-1,4-dithiobutane.
Uniqueness
L-Dithiothreitol is unique due to its specific ability to reduce disulfide bonds efficiently and its protective role in preventing oxidation of thiol groups in proteins .
Properties
IUPAC Name |
(2R,3R)-1,4-bis(sulfanyl)butane-2,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJLVAABSRFDPM-IMJSIDKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CS)O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H](CS)O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316708 | |
Record name | L-Dithiothreitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly hygroscopic solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |
Record name | 1,4-Dithiothreitol | |
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Record name | 1,4-Dithiothreitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013593 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
BP: 115-116 °C at 1 mm Hg, Can be sublimed at 37 °C and 0.005 mm pressure. BP: 125-130 at 2 mm Hg | |
Record name | 1,4-Dithiothreitol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8422 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Freely soluble in water, Freely soluble in ethanol, acetone, ethyl acetate, chloroform, ether | |
Record name | 1,4-Dithiothreitol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8422 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Oxidized form: <2.5% (absorbance at 283nm) | |
Record name | 1,4-Dithiothreitol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8422 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles from ether, Solid | |
CAS No. |
16096-97-2, 3483-12-3 | |
Record name | L-Dithiothreitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16096-97-2 | |
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Record name | 1,4-Dithiothreitol | |
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Record name | 1,4-Dithiothreitol | |
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Record name | 2,3-Butanediol, 1,4-dimercapto-, (2R,3R)-rel- | |
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Record name | L-Dithiothreitol | |
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Record name | (R*,R*)-1,4-dimercaptobutane-2,3-diol | |
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Record name | [R-(R*,R*)]-1,4-dimercaptobutane-2,3-diol | |
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Record name | DITHIOTHREITOL | |
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Record name | 1,4-Dithiothreitol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8422 | |
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Melting Point |
42-43 °C, 42.50 °C. @ 760.00 mm Hg | |
Record name | 1,4-Dithiothreitol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8422 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,4-Dithiothreitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013593 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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